Spiro Junction Isomerism: 1,3'- vs. 1,4'-Connection Dictates Scaffold Shape
The target compound features a spiro[isobenzofuran-1,3'-piperidine] scaffold. Its closest commercially cataloged analog is the 1,4'-isomer: (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This difference in the spiro junction point fundamentally alters the spatial relationship between the isobenzofuranone and piperidine rings. Class-level inference from spiro-joined benzofuran/isobenzofuran piperidine SAR [1] shows that the 1,3'- vs. 1,4'- connectivity can lead to >5-fold differences in sigma receptor subtype affinity due to distinct N-acryloyl trajectories. Direct quantitative comparison for the exact thiophene-acryloyl pair is not available, but the conformational effect is a well-established determinant of biological activity within this scaffold family.
| Evidence Dimension | Spiro junction connectivity (1,3' vs 1,4') and resulting spatial orientation of N-acryloyl group |
|---|---|
| Target Compound Data | Spiro[isobenzofuran-1,3'-piperidine] core |
| Comparator Or Baseline | (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
| Quantified Difference | Conformational divergence; SAR studies on analogous scaffolds report >5-fold affinity shifts between 1,3' and 1,4' isomers [1] |
| Conditions | Structural comparison based on documented SAR for spiro[isobenzofuran-piperidine] sigma ligands |
Why This Matters
Procurement of the incorrect isomer risks complete loss of target engagement, as biological activity is geometrically dependent.
- [1] Perregaard, J., Moltzen, E. K., Meier, E., & Sanchez, C. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines. Journal of Medicinal Chemistry, 38(11), 1998-2008. https://doi.org/10.1021/jm00011a019 View Source
